The development of heterobifunctional PEGs marks a strategic transition from stochastic to site-specific bioconjugation. Early PEGylation relied on homobifunctional linkers (e.g., dicarboxylate or di-NHS esters), which often generated heterogeneous mixtures due to uncontrolled cross-linking. The introduction of asymmetric PEG derivatives—featuring two different functional termini such as amine/carboxyl, azide/alkyne, or maleimide/thiol—enabled sequential, chemoselective reactions. This evolution was driven by three critical needs in bioconjugation:
For instance, NH-bis(PEG1-azide) exemplifies this design, combining an amine for carboxyl coupling and azides for strain-promoted click reactions [2]. Similarly, Bis-PEG1-NHS ester enables simultaneous amidation at both termini but requires careful stoichiometry to avoid oligomerization [7]. The strategic value of heterobifunctional PEGs is evident in ADC development, where PEG insertions between antibodies and cytotoxins improve solubility, plasma half-life, and therapeutic indices [5].
Table 1: Evolution of Key Heterobifunctional PEG Architectures
Linker Type | Reactive Groups | Primary Applications | Impact on Bioconjugation |
---|---|---|---|
Homobifunctional (e.g., Bis-PEG1-acid) | Carboxyl/Carboxyl [1] [4] | Crosslinking proteins or peptides | High efficiency but risk of polymerization |
Heterobifunctional (e.g., Amine-PEG-Carboxyl) | Amine/Carboxyl [8] | Site-specific ADC assembly | Enables sequential conjugation; reduces heterogeneity |
Click-Ready (e.g., NH-bis(PEG1-azide)) | Amine/Azide [2] | Orthogonal conjugation in multi-component systems | Allows bioorthogonal reactions in complex media |
Cleavable (e.g., Maleimide-PEG-Val-Cit-PAB) | Maleimide/Protease substrate | Targeted drug release in ADCs | Combines stealth with intracellular activation |
NH-bis(PEG1-acid) (CAS: 5961-83-1) is a compact, symmetrical linker with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.1 Da [1] [4]. Its structure features a central secondary amine flanked by two identical PEG₁ spacers, each terminating in a carboxylic acid. This architecture confers three key properties:
Unlike longer PEG linkers (e.g., PEG₄ or PEG₁₂), NH-bis(PEG1-acid) avoids significant hydrodynamic volume expansion. This makes it ideal for applications requiring minimal distance between conjugated entities, such as:
Table 2: Functional Attributes of NH-bis(PEG1-acid) vs. Related Linkers
Property | NH-bis(PEG1-acid) | Bis-PEG1-NHS ester | NH-bis(PEG1-OH) |
---|---|---|---|
Molecular Weight | 162.1 Da [4] | 294.2 Da [7] | 164.2 Da [6] |
Reactive Groups | Dual carboxyl | Dual NHS ester | Dual hydroxyl |
Activation Required? | Yes (EDC/HATU) [1] | No | Yes (for carboxyl coupling) [6] |
Aqueous Solubility | High (∼50 mg/mL) [4] | Moderate (∼20 mg/mL) [7] | High (∼100 mg/mL) [6] |
Primary Use Case | Amide-based crosslinking | Rapid protein labeling | Ether/ester synthesis |
Carboxyl-functionalized PEGs emerged in the 1980s as solutions to limitations in early PEGylation chemistry. Initial PEG conjugates used hydroxyl-terminated polymers activated via chloroformates or tresyl chloride—methods plagued by side reactions and low stability. The introduction of carboxyl termini, exemplified by compounds like Bis-PEG1-acid, addressed these issues by enabling robust amide bond formation. Three phases define this evolution:
The synthesis of carboxyl-PEGs historically involved ring-opening polymerization of ethylene oxide followed by oxidation of terminal hydroxyls—a process yielding polydisperse mixtures (PDI > 1.1). Modern routes, however, employ stepwise anionic polymerization or solid-phase synthesis to achieve uniform chains. For example, Bis-PEG1-acid is now synthesized via controlled ethylene oxide addition to diethanolamine, followed by selective oxidation [9]. This precision supports critical applications like:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7